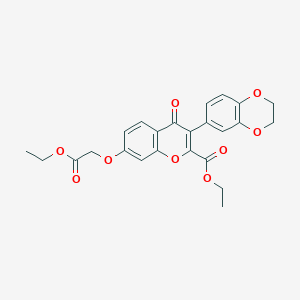

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate

Description

This compound features a chromene-4-one core substituted at the 3-position with a 2,3-dihydro-1,4-benzodioxin moiety and at the 7-position with a 2-ethoxy-2-oxoethoxy group. The ethyl ester at the 2-position enhances lipophilicity, while the benzodioxin ring contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name |

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-ethoxy-2-oxoethoxy)-4-oxochromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O9/c1-3-28-20(25)13-32-15-6-7-16-18(12-15)33-23(24(27)29-4-2)21(22(16)26)14-5-8-17-19(11-14)31-10-9-30-17/h5-8,11-12H,3-4,9-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWCOIBSZHKJMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(=O)OCC)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. The starting materials often include chromene derivatives and benzodioxin intermediates. Common synthetic routes may involve:

Condensation reactions: Combining chromene derivatives with benzodioxin intermediates under acidic or basic conditions.

Esterification: Introducing the ethyl ester group through esterification reactions using reagents like ethyl alcohol and acid catalysts.

Industrial Production Methods

Industrial production of such compounds may involve large-scale organic synthesis techniques, including:

Batch reactors: For controlled reaction conditions and high yield.

Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

Reduction: Reduction of specific functional groups using reducing agents like sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acidic or basic catalysts for esterification and condensation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized chromene derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: Inhibiting key enzymes involved in biological processes.

Receptor binding: Binding to specific receptors to modulate cellular signaling pathways.

DNA interaction: Interacting with DNA to influence gene expression and cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

*Calculated based on molecular formula C23H22O9.

Physicochemical Properties

Biological Activity

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of chromones and benzodioxins. Its unique chemical structure positions it as a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure

The compound features a chromone core with a benzodioxin moiety, contributing to its diverse biological activities. The IUPAC name highlights its structural complexity:

Anticancer Properties

Research has shown that chromene derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives similar to this compound have been tested against MDA-MB-231, MCF-7, and T47D cell lines. These studies indicate that certain chromene derivatives possess IC50 values lower than 30 μg/mL, demonstrating potent growth inhibition comparable to established chemotherapeutic agents like etoposide .

Table 1: Cytotoxic Activity of Chromene Derivatives

| Compound | Cell Line | IC50 (μg/mL) | Comparison with Etoposide |

|---|---|---|---|

| 7e | MDA-MB-231 | 3.46 | More potent |

| 7f | MCF-7 | 18.76 | More potent |

| 7d | T47D | 12.00 | Comparable |

These results highlight the potential of chromene derivatives as novel anticancer agents.

Antimicrobial Activity

The compound's structural features suggest possible antimicrobial properties. Chromones are known for their ability to inhibit bacterial growth and have been studied for their effects on various pathogens. The mechanism typically involves the inhibition of essential bacterial enzymes or interference with cellular processes.

Enzyme Inhibition

The mechanism of action for this compound may involve the inhibition of specific enzymes by binding to their active sites. This action could lead to various biological effects such as:

- Antimicrobial activity : Blocking enzyme activity critical for bacterial survival.

- Anticancer effects : Inhibiting enzymes involved in cancer cell proliferation.

Case Studies

Several studies have explored the biological activities of related compounds:

-

Cytotoxicity Study : A study evaluated the cytotoxic effects of various chromene derivatives against breast cancer cell lines and found that many exhibited significant inhibitory effects on cell growth[^2].

- Findings : The most potent compounds had IC50 values significantly lower than standard chemotherapy agents.

-

Antimicrobial Evaluation : Research into related chromone compounds indicated promising antimicrobial effects against both Gram-positive and Gram-negative bacteria.

- Results : Compounds demonstrated zone inhibition in agar diffusion tests, suggesting effective antibacterial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.